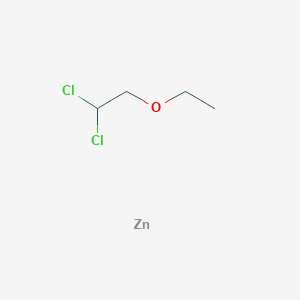
1,1-Dichloro-2-ethoxyethane;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2-ethoxyethane;ZINC is a chemical compound with the molecular formula C4H8Cl2OZn. It is known for its role as a reagent in various organic synthesis reactions. This compound is a complex of zinc chloride and diethyl ether, which enhances its reactivity compared to zinc chloride alone .
Métodos De Preparación
1,1-Dichloro-2-ethoxyethane;ZINC is typically prepared by reacting zinc chloride with diethyl ether. The reaction is carried out in a solvent such as dichloromethane, which helps to stabilize the complex. The resulting product is a solution of the zinc chloride-diethyl ether complex in dichloromethane .
Análisis De Reacciones Químicas
1,1-Dichloro-2-ethoxyethane;ZINC undergoes various types of chemical reactions, including:
Addition Reactions: It can catalyze the addition of alkyl, benzyl, allyl, and propargyl chlorides to alkenes and dienes.
Cycloaddition Reactions: It induces cycloaddition reactions of allyl or propargyl cations with alkenes or dienes, forming cyclopentadiene derivatives.
O-Glycosylation Reactions: It can catalyze the O-glycosylation of benzoate esters with enynol, resulting in higher yields and more complete reactions compared to zinc chloride alone.
Diels-Alder Reactions: It acts as a Lewis acid catalyst in Diels-Alder reactions, facilitating the formation of cyclohexene derivatives.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2-ethoxyethane;ZINC is used in various scientific research applications, including:
Organic Synthesis: It is employed as a catalyst in organic synthesis reactions, particularly those involving the formation of carbon-carbon bonds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-2-ethoxyethane;ZINC involves its role as a Lewis acid. The zinc center coordinates with electron-rich species, facilitating various chemical transformations. This coordination enhances the reactivity of the substrates, leading to more efficient and selective reactions .
Comparación Con Compuestos Similares
1,1-Dichloro-2-ethoxyethane;ZINC is unique compared to other zinc chloride complexes due to its enhanced solubility and reactivity in organic solvents. Similar compounds include:
Zinc chloride: Less soluble and less reactive in organic solvents compared to the zinc chloride-diethyl ether complex.
Dichlorozinc/diethyl ether complex: Another name for this compound, highlighting its composition.
Propiedades
Número CAS |
21512-92-5 |
|---|---|
Fórmula molecular |
C4H8Cl2OZn |
Peso molecular |
208.4 g/mol |
Nombre IUPAC |
1,1-dichloro-2-ethoxyethane;zinc |
InChI |
InChI=1S/C4H8Cl2O.Zn/c1-2-7-3-4(5)6;/h4H,2-3H2,1H3; |
Clave InChI |
OMTBGILHHJBMJO-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(Cl)Cl.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


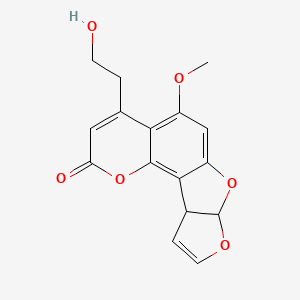

![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
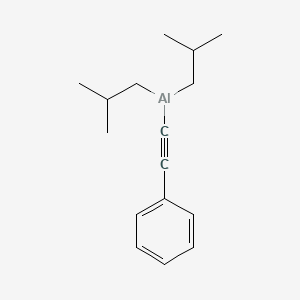
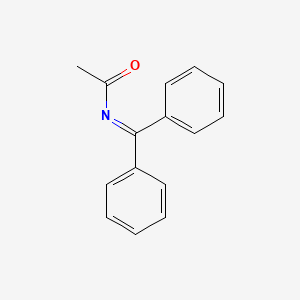
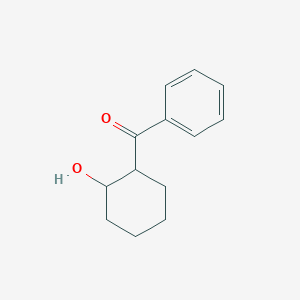
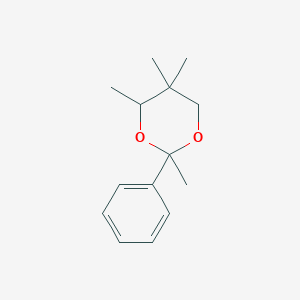
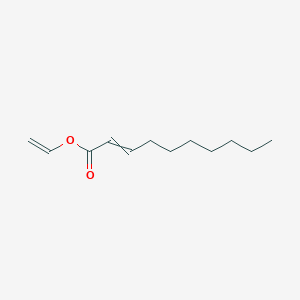
![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)
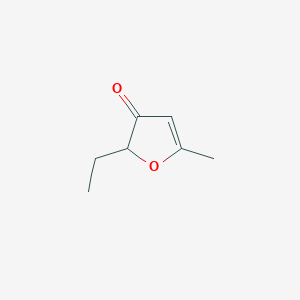


![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)

